Riamilovir, also known by the trade name Triazavirin®, is a synthetic antiviral drug classified as an azoloazine and a guanine analogue. [] It was initially developed and registered in Russia as a treatment for influenza. [] This broad-spectrum antiviral agent has shown promising results against various viral infections. [] Its chemical formula is methylthionitrooxodihydrotriazolotriazinide sodium. []
Riamilovir is structurally similar to purine nucleotides. [] This structural resemblance suggests its potential interaction with the purine-binding site of proteins. [] Research using molecular docking techniques has indicated that Riamilovir potentially interacts with the N-terminal domain of heat shock protein 90 (HSP90α) in a manner similar to known inhibitors. [, ] This interaction occurs within the same binding pocket as observed with the control ligand, 8DU, confirming the potential for Riamilovir to act as an HSP90 inhibitor. [, ]
Research indicates that Riamilovir acts as a chemosensor in specific chemical reactions. For instance, ethylene glycol esters of 1-pyrene carboxylic acid, when combined with Riamilovir, exhibit significant fluorescence quenching. [] This reaction highlights the potential application of Riamilovir in developing sensitive fluorescent chemosensors for detecting nitro-containing analytes, such as dinitro-ortho-cresol (DNOC). []
Riamilovir exhibits its antiviral activity primarily through its action as a nucleoside analogue. [, ] This mechanism disrupts viral replication by interfering with the synthesis of viral RNA. [, ] Specifically, Riamilovir targets the RNA-dependent RNA polymerase (RdRp), a key enzyme involved in viral RNA replication. [] By inhibiting RdRp activity, Riamilovir effectively halts the production of viral proteins and ultimately inhibits viral replication. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: